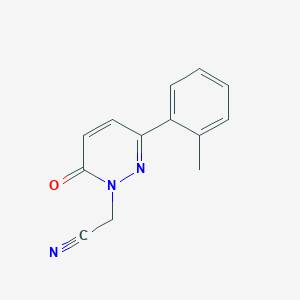

2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-10-4-2-3-5-11(10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKKWRITGCSNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolylhydrazine with a suitable nitrile compound in the presence of a catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine oxide, while reduction could produce a dihydropyridazine derivative.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Pyridazinone Derivatives

- 3-(p-Tolyl)pyridazinone analogues: Substitution at the para position (e.g., p-tolyl) reduces steric hindrance compared to the ortho-tolyl group in the target compound. For example, derivatives with p-tolyl substituents often exhibit enhanced solubility and reactivity in nucleophilic additions due to reduced steric shielding .

Benzoimidazole Analogues

The evidence describes 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (compound 3), a benzoimidazole derivative with an acetonitrile side chain. Unlike the pyridazinone-based target compound, benzoimidazole derivatives are more electron-rich, enabling participation in three-component reactions with aldehydes and Meldrum’s acid to form polycyclic carboxylic acids (e.g., compound 6a) . This highlights divergent reactivity between pyridazinone and benzoimidazole cores.

Key Observations :

- Steric Effects : The o-tolyl group in the target compound may hinder reactions requiring planar transition states (e.g., cycloadditions), unlike p-tolyl analogues.

- Electronic Effects: Pyridazinone’s electron-deficient core contrasts with benzoimidazole’s electron-rich system, directing reactivity toward electrophilic vs. nucleophilic pathways.

Pharmacological and Physicochemical Properties

While data for the target compound are unavailable, pyridazinone derivatives generally exhibit:

- Higher logP values compared to benzoimidazoles due to reduced polarity.

- Improved kinase binding affinity attributed to the pyridazinone scaffold’s hydrogen-bonding capacity.

In contrast, benzoimidazole derivatives like 6a are often prioritized for their metabolic stability and versatility in forming fused heterocycles .

Biological Activity

The compound 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile is a derivative of pyridazine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridazine ring substituted with an o-tolyl group and an acetonitrile moiety, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 50 µM to 100 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| A | Staphylococcus aureus | 50 |

| B | Escherichia coli | 75 |

| C | Bacillus subtilis | 100 |

Anticancer Activity

The antiproliferative effects of pyridazine derivatives have been explored in various cancer cell lines. Studies indicate that these compounds induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) pathways. For example, derivatives have shown IC50 values ranging from 0.17 µM to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within the cell. These interactions may inhibit critical enzymes or receptors involved in cellular proliferation and survival pathways. The compound's ability to induce oxidative stress is a significant factor in its anticancer activity .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives, including our compound of interest. Results indicated that modifications to the pyridazine ring significantly impacted antibacterial activity, with certain substitutions enhancing efficacy against resistant strains .

- Anticancer Research : In a series of experiments assessing the antiproliferative effects on CLL cells, compounds similar to this compound showed promising results in reducing cell viability and inducing apoptosis through ROS-mediated pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling pyridazinone derivatives with acetonitrile-containing precursors via nucleophilic substitution or cyclization reactions. For example, pyridazinone intermediates can be functionalized at the 3-position using o-tolyl groups under basic conditions (e.g., K₂CO₃ in DMF) . Cyanomethylation at the 1-position is achieved using bromoacetonitrile or chloroacetonitrile in the presence of phase-transfer catalysts. Yield optimization requires controlled temperature (40–60°C) and inert atmospheres to prevent hydrolysis of the nitrile group . Purity is enhanced via recrystallization from ethanol/water mixtures (70:30 v/v) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the substitution pattern, with characteristic signals for the o-tolyl group (δ 7.2–7.4 ppm, aromatic protons) and the nitrile carbon (δ ~115 ppm in ¹³C NMR). X-ray crystallography resolves the planarity of the pyridazinone ring and the dihedral angle between the o-tolyl and pyridazine moieties, which influences reactivity . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates the molecular ion peak [M+H]⁺ .

Q. How is the biological activity of this compound evaluated in preliminary assays?

- Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., COX-2, PDE4) using fluorogenic substrates and spectrophotometric detection. Cytotoxicity is assessed via MTT assays on human cell lines (e.g., HeLa, HEK293), with IC₅₀ values calculated using nonlinear regression. In vivo models (e.g., rodent inflammation assays) require dose optimization (10–50 mg/kg) and pharmacokinetic profiling (plasma half-life, bioavailability) via HPLC-MS .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activity data for structurally similar pyridazinone derivatives?

- Methodological Answer : Contradictions often arise from variations in substituent electronic effects (e.g., electron-withdrawing groups on the o-tolyl ring) or assay conditions (e.g., buffer pH affecting compound stability). Meta-analysis of structure-activity relationship (SAR) data, coupled with quantum mechanical calculations (e.g., Hammett σ constants), can identify key pharmacophores. For example, nitrile groups enhance electrophilicity but may reduce metabolic stability .

Q. What computational strategies are effective for predicting the reactivity and binding modes of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) optimize geometry and predict frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding poses, with validation via molecular dynamics simulations (GROMACS) to evaluate binding stability .

Q. How does environmental pH influence the stability and degradation pathways of this compound?

- Methodological Answer : Hydrolysis studies in buffered solutions (pH 1–13) monitored via UV-Vis spectroscopy reveal that the nitrile group undergoes pH-dependent hydrolysis to amides (pH < 3) or carboxylic acids (pH > 10). Degradation products are identified using LC-QTOF-MS, with kinetic modeling (Arrhenius equation) to predict shelf-life under storage conditions .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in pyridazinone-acetonitrile hybrids?

- Methodological Answer : A split-plot factorial design minimizes variability, with main factors including substituent type (o-tolyl vs. p-chlorophenyl) and reaction solvent polarity. Response variables (e.g., IC₅₀, logP) are analyzed via ANOVA, followed by multivariate regression to isolate critical parameters. Controlled crystallization conditions (slow evaporation vs. anti-solvent addition) ensure consistent polymorph characterization .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Reverse-phase HPLC with diode-array detection (DAD) is calibrated using standard spiked matrices (e.g., rat plasma). Validation follows ICH guidelines: linearity (R² > 0.995), precision (RSD < 5%), and recovery (85–115%). Solid-phase extraction (C18 cartridges) removes interferents, with limits of detection (LOD) determined via signal-to-noise ratios (S/N ≥ 3) .

Q. What mechanistic studies elucidate the role of the nitrile group in pharmacological activity?

- Methodological Answer : Isotopic labeling (¹⁴C-cyano group) tracks metabolic pathways in microsomal assays. Competitive inhibition experiments with cyanide scavengers (e.g., thiosulfate) assess whether activity is nitrile-dependent. Computational studies (NBO analysis) quantify charge distribution to differentiate covalent vs. non-covalent binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.